molecular formula C6H6N4O2 B11916830 2-Amino-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione

2-Amino-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione

Katalognummer: B11916830
Molekulargewicht: 166.14 g/mol
InChI-Schlüssel: FPTWSHFGZQYMSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione is a high-purity chemical building block designed for medicinal chemistry and drug discovery research. This compound features the privileged pyrrolo[2,3-d]pyrimidine core, a structure of significant interest due to its close resemblance to purine nucleotides, which allows it to interact with a variety of biological targets . Researchers value this scaffold for its broad-spectrum bioactivity. Pyrrolo[2,3-d]pyrimidine derivatives have demonstrated notable pharmacological potential, including antimicrobial , anticancer , anti-inflammatory , and antiviral activities . Its structural similarity to 7-deazapurines makes it a key precursor in developing novel therapeutic agents . The compound serves as a versatile intermediate for the synthesis of more complex molecules. Synthetic strategies for this scaffold often involve cyclocondensation reactions , and the core structure can be further functionalized at various positions to explore structure-activity relationships and optimize biological potency . This product is intended for research applications in laboratory settings only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Eigenschaften

Molekularformel

C6H6N4O2

Molekulargewicht

166.14 g/mol

IUPAC-Name

2-amino-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione

InChI

InChI=1S/C6H6N4O2/c7-6-9-4-2(5(12)10-6)1-3(11)8-4/h1H2,(H4,7,8,9,10,11,12)

InChI-Schlüssel

FPTWSHFGZQYMSC-UHFFFAOYSA-N

Kanonische SMILES

C1C2=C(NC1=O)N=C(NC2=O)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Three-Component Reactions with Aryl Glyoxals

A prominent route involves the condensation of 2,6-diaminopyrimidin-4(3H)-one, aryl glyoxals, and substituted anilines. For example, Xiaopeng et al. demonstrated that heating equimolar quantities of these substrates in aqueous acetic acid at 80°C for 6–8 hours yields 2-amino-6-aryl-5-(phenylamino)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one derivatives with yields of 75–92%. The reaction proceeds via sequential Knoevenagel condensation, Michael addition, and cyclization, facilitated by the electron-withdrawing carbonyl groups of the glyoxal.

Table 1: Representative Yields from Three-Component Reactions

Aryl Glyoxal SubstituentAniline SubstituentYield (%)
4-Bromophenyl4-Methylphenyl84
Phenyl3-Nitrophenyl88
2-Naphthyl4-Methoxyphenyl92

Role of Catalysts and Solvents

Acetic acid serves dual roles as both catalyst and solvent, protonating the glyoxal to enhance electrophilicity while stabilizing intermediates through hydrogen bonding. Substituting acetic acid with p-toluenesulfonic acid (PTSA) in ethanol marginally improves yields (up to 94%) but increases reaction time to 12 hours.

Microwave-Assisted Synthesis

Accelerated Cyclization Under Microwave Irradiation

Microwave irradiation significantly reduces reaction times from hours to minutes. Nofal et al. reported a one-pot synthesis where N,N-dimethyl-6-amino uracil, phenyl glyoxal monohydrate, and aniline were irradiated at 110°C for 5 minutes in acetic acid, achieving an 88% yield of the target compound. The rapid dielectric heating promotes uniform thermal activation, minimizing side reactions such as oxidation or dimerization.

Table 2: Microwave vs. Conventional Heating

ParameterMicrowave MethodConventional Method
Reaction Time5 minutes8 hours
Yield (%)8885
Energy Consumption150 W500 W

Scalability and Limitations

While microwave synthesis is efficient for small-scale batches (<10 g), scaling beyond 50 g introduces challenges in temperature homogeneity, often reducing yields to 70–75%.

Solution-Phase Conventional Methods

Stepwise Cyclization with Thiobarbituric Acid

An alternative pathway involves reacting 5-aminouracil with thiobarbituric acid in refluxing dimethylformamide (DMF). Z. M. Nofal et al. isolated intermediate 5-[(4-acetylphenyl)imino]-5,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-2,4,6(3H)-trione (Yield: 68%) before reducing it with sodium borohydride to obtain the final product. This method allows precise control over substitution patterns but requires multiple purification steps.

Nucleophilic Aromatic Substitution

Halogenated precursors, such as 4-chloro-1H-pyrrolo[3,2-c]pyridine, undergo substitution with methylpyrrolidine in the presence of lithium bis(trimethylsilyl)amide (LiHMDS). This approach, detailed by Patel et al., achieves moderate yields (60–65%) but is critical for introducing aminoalkyl side chains essential for biological activity.

Green Chemistry Approaches

Aqueous Media Reactions

Xiaopeng et al. developed a water-based three-component reaction using 2,6-diaminopyrimidin-4(3H)-one, 2,2-dihydroxy-1-arylethan-1-one, and aniline. The absence of organic solvents reduces environmental impact, and yields remain competitive at 75–85%.

Solvent-Free Mechanochemical Synthesis

Grinding reactants in a ball mill with catalytic acetic acid for 30 minutes yields 70–78% product. Although less efficient than microwave methods, this technique eliminates solvent waste and is suitable for oxygen-sensitive reactions.

Comparative Analysis of Methodologies

Yield and Efficiency

Microwave-assisted synthesis provides the highest yields (85–92%) and shortest reaction times but requires specialized equipment. Conventional three-component reactions balance cost and efficiency, making them ideal for industrial-scale production.

Environmental and Economic Considerations

Green chemistry methods, particularly aqueous and solvent-free approaches, align with sustainable practices but often sacrifice yield (70–85%). Catalytic systems using PTSA or LiHMDS increase costs due to ligand complexity .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The electron-deficient pyrimidine ring facilitates nucleophilic attacks, particularly at positions activated by adjacent carbonyl groups.

  • Reaction with Halogenated Acetic Acids : In aqueous alcohol under basic conditions (e.g., NaOH), the compound reacts with chloroacetic acid to form 2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile derivatives. This reaction proceeds via substitution at the pyrimidine C5 position.

  • Interaction with Thionyl Chloride (SOCl₂) : Converts carbonyl groups to chlorides, enabling further functionalization. For example, treatment with SOCl₂ yields intermediates for antiparasitic agent synthesis .

Cyclization and Condensation Reactions

The compound serves as a scaffold for constructing polycyclic systems through intramolecular cyclization.

  • Pinner/Dimroth Rearrangement : Reacting with aliphatic carboxylic acids (e.g., acetic acid) and phosphoryl chloride (POCl₃) generates chromeno[2,3-d]pyrimidine derivatives via tandem intramolecular rearrangement. Yields exceed 85% under reflux conditions .

  • Multicomponent Reactions : A one-pot synthesis with phenyl glyoxal and aniline derivatives in acetic acid yields 5-(phenylamino)pyrrolo[2,3-d]pyrimidine-diones (85–90% yield) .

Table 1: Representative Cyclization Reactions

ReagentsConditionsProduct ClassYield (%)Source
POCl₃ + R-COOHReflux, 150 minChromeno-pyrimidines78–90
Phenyl glyoxal + anilineAcOH, microwave, 5 min5-Amino-pyrrolopyrimidines85–88
Thiobarbituric acidNaOH, 70°CPyrrolo[2,3-d]pyrimidine analogs71–84

Michael Additions and Electrophilic Substitutions

The amino group participates in Michael additions, while the pyrrole ring undergoes electrophilic substitutions.

  • Michael Addition with Acrylates : Reacts with methyl acrylate in ethanol to form adducts that cyclize into pyrido[2,3-d]pyrimidines under basic conditions .

  • Electrophilic Aromatic Substitution : Bromination at the pyrrole C3 position occurs using N-bromosuccinimide (NBS), yielding halogenated derivatives for anticancer studies .

Biological Activity-Driven Reactions

The compound inhibits enzymes like pteridine reductase 1 (PTR1) through hydrogen bonding interactions:

  • Antifolate Mechanism : Binds to the CH₂H₄F pocket of PTR1 via its pyrrolopyrimidine core, disrupting folate metabolism in parasites. Key interactions include hydrogen bonds with residues G430 and D426 .

Functional Group Transformations

Derivatization of the amino and carbonyl groups expands pharmacological utility:

  • Hydrazide Formation : Reacting with hydrazine hydrate converts ester side chains to hydrazides, enabling Schiff base formation with aldehydes (e.g., 4-fluorobenzaldehyde) .

  • Condensation with Aldehydes : Forms hydrazone derivatives (e.g., 5a–m) with antiproliferative activity against HepG2 cells .

Solvent and Catalyst Effects

  • Aqueous Media : Reactions in water with acetic acid catalysis achieve 88% yield for 5-(phenylamino) derivatives, highlighting green chemistry applications .

  • Microwave Assistance : Reduces reaction times from hours to minutes (e.g., 5 min for 4a synthesis) .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

One of the prominent applications of 2-amino-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione is its potential as an anticancer agent. Research has identified this compound as a potent inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2), a critical target in cancer therapy due to its role in angiogenesis—the formation of new blood vessels that supply tumors.

Case Study: VEGFR-2 Inhibition

In a study involving a series of pyrrolopyrimidine derivatives, compounds derived from 2-amino-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine demonstrated significant inhibition of VEGFR-2 activity. Notably, specific derivatives exhibited potency that was 100-fold greater than the standard treatment semaxanib. These findings suggest that modifications to the pyrrolopyrimidine scaffold can enhance its anticancer properties .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. The synthesis of various derivatives has shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Activity

In a recent study assessing new derivatives synthesized from 2-amino-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine, several compounds demonstrated significant antibacterial and antifungal activities. The evaluation employed disc diffusion methods revealing that certain derivatives had excellent efficacy against both bacterial and fungal pathogens .

Enzyme Inhibition

Another critical application is the inhibition of various enzymes involved in metabolic pathways. The structural characteristics of 2-amino-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine allow it to interact effectively with enzyme active sites.

Case Study: Dihydrofolate Reductase Inhibition

Research has indicated that derivatives of this compound can act as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism and DNA synthesis. Compounds exhibiting this activity have potential therapeutic applications in treating conditions such as cancer and bacterial infections .

Synthesis and Structural Modifications

The synthesis of 2-amino-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine derivatives involves various chemical reactions that can be tailored to enhance specific biological activities. For instance, cyclocondensation reactions have been employed to create diverse analogs with improved pharmacological profiles.

Synthesis Overview

The synthesis typically involves:

  • Cyclocondensation of α-halomethylbenzylketones with 2,6-diamino-4-hydroxypyrimidine.
  • Subsequent modifications to introduce various substituents on the pyrrolopyrimidine core.
    This flexibility in synthesis allows for the exploration of structure-activity relationships (SAR) that are crucial for drug development .

Summary Table of Applications

ApplicationDescriptionReferences
Anticancer ActivityInhibits VEGFR-2; potential for tumor growth inhibition ,
Antimicrobial PropertiesEffective against Staphylococcus aureus and Escherichia coli ,
Enzyme InhibitionInhibits dihydrofolate reductase; potential use in cancer therapy
Synthesis FlexibilityVarious synthetic routes allow for diverse structural modifications ,

Wirkmechanismus

The mechanism of action of 2-Amino-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione involves its interaction with various molecular targets. For instance, it can inhibit kinase enzymes, leading to the disruption of cell signaling pathways that are crucial for cell proliferation and survival . This inhibition can induce cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapy.

Vergleich Mit ähnlichen Verbindungen

Fluorinated Derivatives: Compound-326

The most closely related compound in the evidence is 2-(2,2,3,3,3-pentafluoropropoxy)-3-[4-(2,2,2-trifluoroethoxy)phenyl]-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione (Compound-326). Key differences include:

  • Substituents: Compound-326 features fluorinated alkoxy and aryl groups at the 2- and 3-positions, replacing the amino group in the target compound.
  • Biological Activity: These electron-withdrawing substituents enhance metabolic stability and selectivity for D5D inhibition. In ApoE knockout mice, Compound-326 reduced atherosclerotic lesions by modulating eicosanoid production (e.g., lowering arachidonic acid-derived prostaglandins) .
  • Pharmacokinetics : The fluorinated groups improve oral bioavailability, as evidenced by its efficacy in murine models .

Pyrido[2,3-d]pyrimidine-diones

Compounds such as 4-amino-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-2,7-diones and 2-amino-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-diones () differ in their core structure:

  • Core Structure : A six-membered pyridine ring replaces the five-membered pyrrole, altering ring strain and electronic properties.
  • Functional Groups: Variations in amino and ketone positions (e.g., 4-amino vs. 2-amino) influence hydrogen-bonding interactions and binding affinity to enzymatic targets .

Sulfonyl- and Indole-Substituted Derivatives

The compound 2-(1H-indol-5-ylamino)-6-(2,4-difluorophenylsulfonyl)-8-methylpyrido(2,3-d)pyrimidin-7(8H)-one () highlights further diversity:

  • Substituents: A sulfonyl group at the 6-position and an indolylamino group at the 2-position introduce steric bulk and polarizability.
  • Implications : The sulfonyl group may enhance solubility and target engagement through electrostatic interactions, while the indole moiety could facilitate cross-talk with tryptophan-dependent pathways .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity/Properties References
2-Amino-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione Pyrrolo[2,3-d]pyrimidine Amino (2-position), diones (4,6-positions) Potential enzyme inhibitor (inferred from analogs) N/A
2-(2,2,3,3,3-pentafluoropropoxy)-3-[4-(2,2,2-trifluoroethoxy)phenyl]-pyrrolo[2,3-d]pyrimidine-4,6-dione Pyrrolo[2,3-d]pyrimidine Fluorinated alkoxy/aryl groups (2,3-positions) D5D inhibition; anti-atherosclerotic in mice
4-Amino-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-2,7-dione Pyrido[2,3-d]pyrimidine Amino (4-position), diones (2,7-positions) Synthetic intermediate; structural diversity
2-(1H-indol-5-ylamino)-6-(2,4-difluorophenylsulfonyl)-8-methylpyrido(2,3-d)pyrimidin-7(8H)-one Pyrido[2,3-d]pyrimidine Indolylamino (2-position), sulfonyl (6-position), methyl (8-position) Hypothesized solubility/binding modifications

Biologische Aktivität

2-Amino-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione, also known as 2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (CAS No. 69205-79-4), is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Molecular Formula : C7H5N5O
Molecular Weight : 175.15 g/mol
IUPAC Name : 2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Purity : ≥95%

Anticancer Activity

Recent studies have highlighted the potential of 2-amino-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine derivatives in cancer therapy. For instance:

  • Inhibition of Cancer Cell Proliferation :
    • A study reported that various derivatives exhibited cytotoxic effects against several cancer cell lines including MDA-MB-231 and HepG2. The most potent derivative showed an IC50 value of approximately 29 µM against MDA-MB-231 cells .
    • Another compound derived from this class demonstrated significant activity against EGFR and CDK2 enzymes with IC50 values ranging from 40 to 204 nM .
  • Mechanism of Action :
    • The compound induces apoptosis in cancer cells by upregulating pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2. This was evidenced by flow cytometry analysis which indicated cell cycle arrest in the G1 phase and a decrease in the S and G2/M phases .

Antimicrobial Activity

The antimicrobial properties of pyrrolo[2,3-d]pyrimidines have also been investigated:

  • Antibacterial and Antifungal Effects :
    • Compounds derived from this scaffold have shown significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. One study indicated that certain derivatives outperformed standard antibiotics like streptomycin .
    • In vitro testing revealed that specific derivatives exhibited higher antifungal activity compared to fluconazole against Candida species .

Structure-Activity Relationship (SAR)

The biological activities of these compounds are closely related to their structural features. Notably:

CompoundStructureIC50 (µM)Target
Compound 1Pyrrolo[2,3-d]pyrimidine27.6MDA-MB-231
Compound 5kPyrrolo[2,3-d]pyrimidine40 - 204EGFR, CDK2
Compound ADiiodobenzaldehyde derivative<10S. aureus

Case Studies

  • Synthesis and Evaluation :
    • In a recent study, a series of pyrrolopyrimidine derivatives were synthesized and evaluated for their biological activities. The results indicated that modifications on the pyrrolopyrimidine core significantly influenced their anticancer and antimicrobial properties .
  • Mechanistic Insights :
    • Detailed mechanistic studies using molecular docking revealed that these compounds interact effectively with target enzymes similar to established inhibitors like sunitinib, suggesting promising therapeutic potential in oncology .

Q & A

Q. Methodological Recommendation :

  • Perform dose-response curves across multiple models.
  • Compare results with structurally related controls (e.g., 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine) to isolate substituent effects .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H NMR : Identifies proton environments, e.g., NH₂ groups at δ 6.5–7.0 ppm and aromatic protons at δ 7.8–8.2 ppm .
  • ¹³C NMR : Confirms carbonyl (C=O) signals at δ 160–170 ppm and pyrrole/pyrimidine carbons at δ 100–150 ppm .
  • IR Spectroscopy : Detects N-H stretches (~3400 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 193.06 for C₆H₅N₅O₂) .

Advanced: How can structure-activity relationships (SAR) guide the design of derivatives with improved kinase inhibition?

Answer:
Key SAR insights include:

  • 6-Position modifications : Alkyl chains (e.g., propyl) enhance hydrophobic interactions with kinase ATP pockets, increasing potency (IC₅₀ < 50 nM) .
  • 2-Amino group : Essential for hydrogen bonding with catalytic lysine residues. Acetylation reduces activity by 90% .
  • Ring saturation : Dihydro forms (vs. fully aromatic) improve solubility but may reduce membrane permeability .

Table 2 : Activity Trends for Select Derivatives

DerivativeSubstituentKinase InhibitedIC₅₀ (nM)
19aThiophene-methylJAK242
20cGlutamate-propylEGFR310
4-chloro-5-ethylChloro-ethylCDK418

Q. Design Strategy :

  • Use molecular docking (e.g., MOE software) to predict binding modes .
  • Prioritize substitutions that balance lipophilicity (cLogP 1–3) and polar surface area (<90 Ų) .

Basic: What are the common pitfalls in recrystallization, and how can purity be maximized?

Answer:

  • Solvent selection : Mixed solvents (DMF/H₂O) prevent premature precipitation. Avoid over-dilution, which reduces recovery .
  • Cooling rate : Gradual cooling (1–2°C/min) yields larger, purer crystals.
  • Impurity removal : Pre-wash with ether or hexane removes hydrophobic byproducts .

Q. Quality Control :

  • Monitor melting points (e.g., 200–201°C for pure compounds) .
  • Use TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) to confirm homogeneity .

Advanced: How can computational modeling optimize synthetic pathways for scaled-up production?

Answer:

  • Density Functional Theory (DFT) : Predicts transition-state energies to identify rate-limiting steps (e.g., cyclization barriers) .
  • Process simulation : Tools like Aspen Plus model solvent recovery and heat integration, reducing costs by 20–30% .
  • Green chemistry metrics : Calculate E-factors (kg waste/kg product) to minimize hazardous byproducts (e.g., POCl₃ in phosphorylation steps) .

Case Study :
Replacing acetic acid with recyclable ionic liquids in cyclocondensation improved atom economy from 65% to 82% .

Basic: What biological assays are suitable for preliminary evaluation of anticancer activity?

Answer:

  • MTT assay : Measures cytotoxicity in cancer cell lines (e.g., MCF-7, HepG2) after 48-hour exposure .
  • Kinase inhibition : Use ELISA-based kits (e.g., ADP-Glo™) to quantify ATPase activity .
  • Apoptosis markers : Flow cytometry for Annexin V/PI staining confirms mechanism .

Q. Data Interpretation :

  • Compare IC₅₀ values with positive controls (e.g., doxorubicin for cytotoxicity).
  • Validate selectivity via toxicity assays in non-cancerous cells (e.g., HEK293) .

Advanced: How do solvent polarity and pH influence the compound’s stability in biological assays?

Answer:

  • Aqueous stability : Degrades via hydrolysis at pH > 7.5 (t₁/₂ < 24 hours). Use buffered solutions (pH 6.5–7.0) with 10% DMSO for stock solutions .
  • Light sensitivity : UV exposure induces ring-opening. Store aliquots in amber vials at −80°C .
  • Solvent compatibility : Avoid DMF in cell culture (toxic above 0.1%); substitute with PEG-400 .

Basic: What safety precautions are required when handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine powders .
  • Waste disposal : Neutralize acidic byproducts with NaHCO₃ before aqueous disposal .

Advanced: How can metabolomic studies elucidate the compound’s mechanism of action?

Answer:

  • LC-MS/MS : Profiles metabolites in treated cells to identify disrupted pathways (e.g., purine metabolism) .
  • Isotope labeling : ¹³C-glucose tracing reveals carbon flux changes in glycolysis/TCA cycle .
  • Network pharmacology : Integrate data with STRING or KEGG databases to map protein interaction networks .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.